

Tridecyl Acetate (CAS No. 1072-33-9): A Comprehensive Technical Guide

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Compound of Interest

Compound Name: Tridecyl acetate

Cat. No.: B091069

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Tridecyl acetate (CAS No. 1072-33-9) is an ester of tridecyl alcohol and acetic acid. It is a colorless liquid with a characteristic fruity odor. This document provides an in-depth technical overview of **tridecyl acetate**, encompassing its physicochemical properties, synthesis methodologies, analytical procedures, biological significance, and safety data. This guide is intended to serve as a comprehensive resource for professionals in research, and drug development who may encounter or utilize this compound in their work.

Physicochemical Properties

Tridecyl acetate's physical and chemical characteristics are crucial for its handling, application, and analysis. A summary of its key properties is presented in the table below.

Property	Value	Source(s)
CAS Number	1072-33-9	[1]
Molecular Formula	C ₁₅ H ₃₀ O ₂	[2]
Molecular Weight	242.40 g/mol	[2]
Appearance	Colorless to almost colorless clear liquid	[3][4]
Odor	Mild, fatty-fruity odor of Peach-Apricot type with a Lily-floral note	[5]
Boiling Point	143 °C at 5 mmHg	[5][6]
Melting Point	8.4 °C	[5][6]
Density	0.86 g/cm ³	[6]
Refractive Index	1.4330-1.4360	[5][6]
Solubility	Almost insoluble in water; soluble in alcohol and oils	[5]
LogP	6.390 (estimated)	[5]

Synthesis of Tridecyl Acetate

Tridecyl acetate can be synthesized through both traditional chemical methods and biocatalytic routes.

Chemical Synthesis: Fisher Esterification

A common method for synthesizing esters like **tridecyl acetate** is the Fisher esterification, which involves the acid-catalyzed reaction of a carboxylic acid (acetic acid) with an alcohol (tridecanol).

- **Reaction Setup:** In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine tridecanol (1.0 molar equivalent) and glacial acetic acid (1.5 to 2.0 molar equivalents).

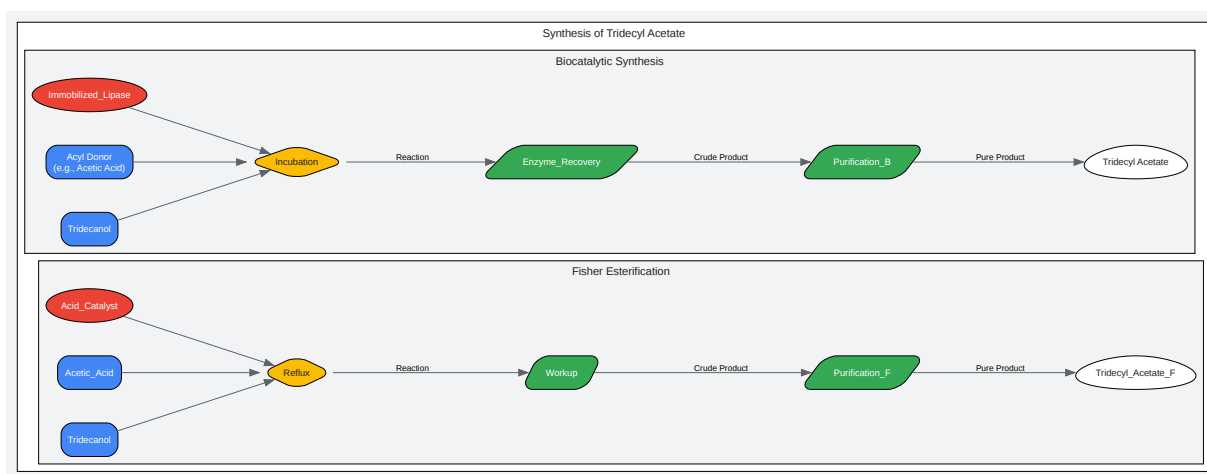
- **Catalyst Addition:** Carefully add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid (typically 1-2% by weight of the reactants), to the mixture.
- **Reflux:** Heat the reaction mixture to reflux (approximately 120-140 °C) with continuous stirring. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
- **Work-up:** After the reaction is complete (typically several hours), allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with water, a saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.
- **Purification:** Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate or magnesium sulfate), filter, and concentrate the solvent under reduced pressure. The crude **tridecyl acetate** can be further purified by vacuum distillation to yield the final product.

Biocatalytic Synthesis: Lipase-Catalyzed Esterification

Enzymatic synthesis offers a greener alternative with high specificity and milder reaction conditions. Lipases are commonly used to catalyze the esterification reaction.

- **Reaction Mixture:** In a suitable reaction vessel, dissolve tridecanol (1.0 molar equivalent) and acetic acid (or a suitable acyl donor like vinyl acetate) (1.0-1.5 molar equivalents) in a non-polar organic solvent (e.g., hexane or heptane) to create a solvent-free or minimal-solvent system.
- **Enzyme Addition:** Add an immobilized lipase (e.g., Novozym 435, a commercially available immobilized *Candida antarctica* lipase B) to the reaction mixture. The enzyme loading is typically 5-10% (w/w) of the total substrate weight.
- **Incubation:** Incubate the mixture at a controlled temperature (typically 40-60 °C) with constant shaking or stirring to ensure proper mixing.
- **Monitoring:** Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by GC or HPLC.

- **Product Recovery:** Once the desired conversion is achieved, separate the immobilized enzyme from the reaction mixture by simple filtration. The enzyme can often be washed and reused.
- **Purification:** Remove the solvent (if used) from the filtrate under reduced pressure. The resulting crude **tridecyl acetate** can be purified by vacuum distillation if necessary.



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*Figure 1: Comparative workflow of chemical and biocatalytic synthesis of **tridecyl acetate**.*

Analytical Methods

The purity and concentration of **tridecyl acetate** are typically determined using gas chromatography-mass spectrometry (GC-MS).

Experimental Protocol: Representative GC-MS Analysis

- Sample Preparation:
 - For pure substance analysis: Dissolve a small amount of **tridecyl acetate** in a suitable volatile solvent such as hexane or ethyl acetate to a final concentration of approximately 1 mg/mL.
 - For biological matrices (e.g., insect hemolymph, tissue homogenate): Perform a liquid-liquid extraction. Homogenize the sample in a suitable solvent system (e.g., a mixture of hexane and isopropanol). After centrifugation, the organic layer containing the lipids is carefully collected. An internal standard (e.g., a deuterated analog or a similar long-chain ester not present in the sample) should be added at the beginning of the extraction process for accurate quantification. The extract may need to be concentrated and reconstituted in a smaller volume of a suitable solvent for GC-MS analysis.
- GC-MS Conditions:
 - Gas Chromatograph: Use a GC system equipped with a capillary column suitable for the analysis of semi-volatile compounds (e.g., a 5% phenyl-methylpolysiloxane stationary phase, such as a DB-5ms or HP-5ms column).
 - Injector: Operate in splitless mode for trace analysis or split mode for higher concentrations. The injector temperature should be set to around 250-280 °C.
 - Oven Temperature Program: A typical temperature program would start at a lower temperature (e.g., 60-80 °C), hold for a few minutes, and then ramp up to a final temperature of 280-300 °C at a rate of 10-20 °C/min.
 - Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

- Mass Spectrometer: The MS can be operated in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for quantitative analysis, which offers higher sensitivity and selectivity. The ion source temperature is typically set to 230 °C, and the transfer line temperature to 280 °C.
- Data Analysis: Identify **tridecyl acetate** based on its retention time and the fragmentation pattern in its mass spectrum. For quantification, construct a calibration curve using standards of known concentrations and the internal standard.

Biological Activity and Applications

Pheromonal Activity

Tridecyl acetate has been identified as a component of the sex pheromone in certain insect species. Pheromones are chemical signals that trigger a natural response in another member of the same species. In the context of insect communication, sex pheromones are crucial for mate location and recognition.

The reception of pheromonal signals in insects is a complex process that occurs in specialized sensory organs, primarily the antennae. While the specific receptors for **tridecyl acetate** have not been fully characterized in all relevant species, a general signaling pathway for insect pheromone reception has been elucidated.



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Figure 2: A generalized diagram of an insect pheromone signal transduction pathway.

Other Applications

Beyond its role as a semiochemical, **tridecyl acetate** finds applications in various industries:

- **Cosmetics and Personal Care:** Due to its emollient properties and pleasant fragrance, it is used in the formulation of skin care products, lotions, and perfumes.
- **Flavor and Fragrance Industry:** It is utilized as a fragrance ingredient in a variety of consumer products.
- **Industrial Solvent:** Its ester nature allows it to act as a solvent in certain industrial processes.

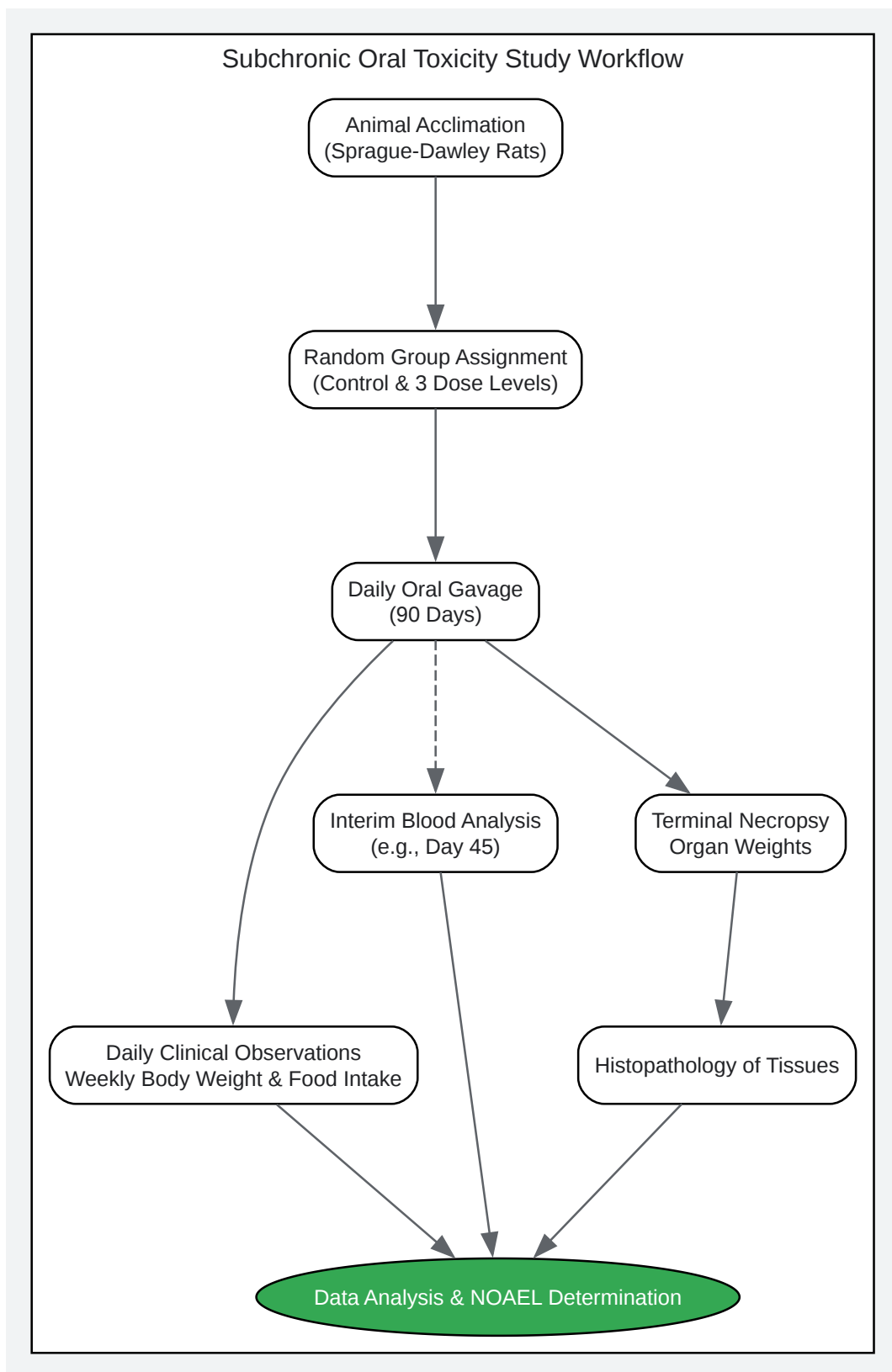
Safety and Toxicology

A subchronic toxicity study of **tridecyl acetate** has been conducted in rats to evaluate its safety profile upon repeated exposure.

Summary of a 90-Day Subchronic Oral Toxicity Study in Rats

- **Test Substance:** **Tridecyl acetate**
- **Species:** Sprague-Dawley rats
- **Administration Route:** Oral gavage
- **Duration:** 90 days
- **Dose Levels:** 0.1, 0.5, and 1.0 g/kg/day
- **Key Findings:** At mid and high doses, treatment-related effects included increased liver and kidney weights. Histopathological examination revealed hydrocarbon nephropathy in male rats. A slight decrease in serum glucose was also observed in males. The low dose of 0.1 g/kg/day was identified as the no-observed-effect level (NOEL). These findings suggest a low degree of systemic toxicity for **tridecyl acetate** following subchronic oral administration.
- **Animal Selection and Acclimation:** Healthy young adult rats (e.g., Sprague-Dawley) are selected and acclimated to the laboratory conditions for at least five days before the start of the study. Animals are housed in a controlled environment with respect to temperature, humidity, and light cycle.

- **Group Allocation:** Animals are randomly assigned to control and treatment groups (typically at least 10 males and 10 females per group). The control group receives the vehicle (e.g., distilled water or corn oil), while the treatment groups receive the test substance at three different dose levels.
- **Dose Administration:** The test substance is administered daily by oral gavage for 90 consecutive days. The volume administered is based on the most recent body weight measurement.
- **Clinical Observations:** Animals are observed daily for any clinical signs of toxicity. Detailed observations are recorded at least once a week. Body weight and food consumption are measured weekly.
- **Clinical Pathology:** Blood samples are collected at interim periods (e.g., 45 days) and at the termination of the study for hematology and clinical biochemistry analyses. Urine samples are also collected for urinalysis.
- **Necropsy and Histopathology:** At the end of the 90-day period, all animals are euthanized. A full gross necropsy is performed, and selected organs are weighed. Tissues from all animals in the control and high-dose groups are preserved for microscopic examination. Any gross lesions and target organs from the other dose groups are also examined histopathologically.
- **Data Analysis:** The data are statistically analyzed to determine any significant differences between the treated and control groups. The no-observed-adverse-effect level (NOAEL) is determined.



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Figure 3: A generalized workflow for a subchronic oral toxicity study in rodents.

Conclusion

Tridecyl acetate is a versatile ester with applications ranging from the fragrance industry to its role as a semiochemical in the natural world. This technical guide has provided a comprehensive overview of its chemical and physical properties, methods for its synthesis and analysis, its biological significance as an insect pheromone, and its toxicological profile. The detailed experimental protocols, presented as representative examples, offer a practical foundation for researchers and scientists working with this compound. The provided visualizations of the synthesis workflows, a generalized pheromone signaling pathway, and a toxicity testing workflow aim to facilitate a clearer understanding of the key processes involving **tridecyl acetate**. As research continues, a more detailed understanding of its specific biological interactions and potential applications in areas such as drug delivery may emerge.

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